

Parp-2-IN-2: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **Parp-2-IN-2**, a potent inhibitor of Poly(ADP-ribose) polymerase 2 (PARP2). This document is intended to serve as a valuable resource for researchers and professionals involved in cancer research and drug development.

Chemical Structure and Properties

Parp-2-IN-2, also identified as compound 27 in the primary literature, is a novel benzoxazole derivative with significant inhibitory activity against the PARP2 enzyme.[1] Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers

Identifier	Value	
IUPAC Name	3-(2-(diethylamino)ethyl)-N-(3-(2-oxo-2H-benzo[d]oxazol-3-yl)propyl)propanamide	
CAS Number	2915651-00-0	
Canonical SMILES	CCN(CC)CCNC(=O)CCC(=O)NCCCn1c2ccccc 2oc1=O	
InChI Key	YZJCOJFVGZJPIY-UHFFFAOYSA-N	
Molecular Formula	C21H30N4O4	



Table 2: Physicochemical Properties

Property	Value
Molecular Weight	402.49 g/mol
XLogP3	2.8
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	6
Rotatable Bond Count	13
Topological Polar Surface Area	87.8 Ų

Pharmacological Properties

Parp-2-IN-2 has been demonstrated to be a potent inhibitor of the PARP2 enzyme and exhibits cytotoxic effects against breast cancer cell lines.

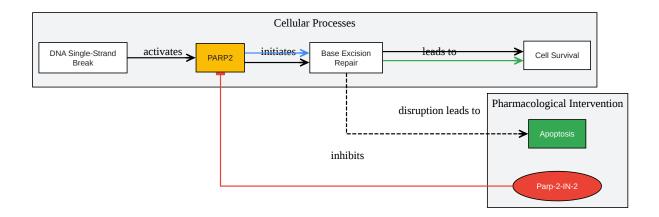
Table 3: In Vitro Activity

Target/Cell Line	IC50 (μM)	Reference
PARP2	0.057	[1]
MDA-MB-231 (Breast Cancer)	11.32	[1]
MCF-7 (Breast Cancer)	16.70	[1]

Signaling Pathway and Mechanism of Action

PARP2 is a key enzyme in the base excision repair (BER) pathway, a crucial mechanism for repairing single-strand DNA breaks. Inhibition of PARP2 by **Parp-2-IN-2** disrupts this repair process, leading to the accumulation of DNA damage and subsequently, cell death, particularly in cancer cells with existing DNA repair deficiencies.





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Caption: Inhibition of PARP2 by **Parp-2-IN-2** disrupts the DNA repair pathway, leading to cancer cell death.

Experimental Protocols

The following are summaries of the key experimental protocols used to characterize the activity of **Parp-2-IN-2**, as described by El-Ghobashy NM, et al. (2022).[1]

Synthesis of Parp-2-IN-2 (Compound 27)

The synthesis of **Parp-2-IN-2** involves a multi-step process. A key step is the reaction of 3-(3-chloropropyl)-2,3-dihydro-1,3-benzoxazol-2-one with N,N-diethylethane-1,2-diamine. The detailed synthetic scheme and procedures can be found in the supplementary information of the primary publication.[1]

In Vitro PARP2 Inhibition Assay

The inhibitory activity of **Parp-2-IN-2** against the PARP2 enzyme was determined using a commercially available PARP2 assay kit. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins.



 Materials: Recombinant human PARP2 enzyme, activated DNA, biotinylated NAD+, histonecoated plates, streptavidin-HRP, and a chemiluminescent substrate.

Procedure:

- The inhibitor (Parp-2-IN-2) at various concentrations is pre-incubated with the PARP2 enzyme.
- The PARylation reaction is initiated by adding the biotinylated NAD+ and activated DNA.
- After incubation, the plate is washed, and streptavidin-HRP is added to bind to the biotinylated histones.
- A chemiluminescent substrate is added, and the luminescence is measured using a plate reader.
- IC50 values are calculated from the dose-response curves.

Cell Viability Assay (MTT Assay)

The cytotoxic effect of **Parp-2-IN-2** on MDA-MB-231 and MCF-7 breast cancer cell lines was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

 Materials: MDA-MB-231 and MCF-7 cells, DMEM media, fetal bovine serum, MTT reagent, and DMSO.

Procedure:

- Cells are seeded in 96-well plates and allowed to attach overnight.
- Cells are treated with various concentrations of Parp-2-IN-2 for a specified period (e.g., 72 hours).
- The MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
- The formazan crystals are dissolved in DMSO.



- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Cell viability is expressed as a percentage of the control, and IC50 values are determined.

Cell Cycle Analysis

The effect of **Parp-2-IN-2** on the cell cycle distribution of MCF-7 cells was analyzed by flow cytometry using propidium iodide (PI) staining.[1]

- Materials: MCF-7 cells, Parp-2-IN-2, trypsin, ethanol, RNase A, and propidium iodide.
- Procedure:
 - MCF-7 cells are treated with Parp-2-IN-2 at its IC50 concentration for 24 hours.
 - Cells are harvested, washed, and fixed in cold 70% ethanol.
 - Fixed cells are washed and stained with a solution containing propidium iodide and RNase
 A.
 - The DNA content of the cells is analyzed using a flow cytometer.
 - The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.

Apoptosis Detection Assay

Apoptosis induction by **Parp-2-IN-2** in MCF-7 cells was assessed using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit followed by flow cytometry.[1]

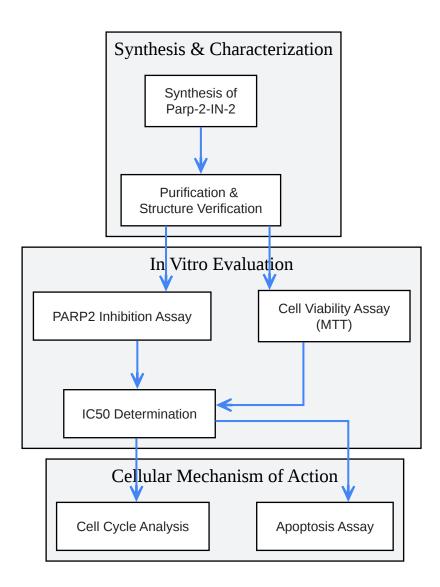
- Materials: MCF-7 cells, Parp-2-IN-2, Annexin V-FITC/PI apoptosis detection kit, and binding buffer.
- Procedure:
 - MCF-7 cells are treated with Parp-2-IN-2 at its IC50 concentration for 24 hours.
 - Cells are harvested and washed with cold PBS.



- Cells are resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
- The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow

The following diagram illustrates the general workflow for the biological evaluation of **Parp-2-IN-2**.



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Caption: Workflow for the synthesis and biological evaluation of Parp-2-IN-2.

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References

- 1. Acetamide, N-(2-(diethylamino)ethyl)-2-phenyl- | C14H22N2O | CID 40140 PubChem [pubchem.ncbi.nlm.nih.gov]
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